Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate
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Overview
Description
Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate typically involves multiple steps, including cyclization, nitration, and amination reactions. The starting materials often include cyanoacetate and urea, which undergo cyclization to form the pyrimidine ring. Subsequent nitration introduces the nitro group, and amination reactions incorporate the amino groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral, antibacterial, and anticancer properties
Biology: The compound is used in research related to enzyme inhibition and molecular interactions
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Pemetrexed: A chemotherapy drug with a similar pyrimidine structure.
Methotrexate: Another chemotherapy agent that shares structural similarities.
Uniqueness
Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
21271-61-4 |
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Molecular Formula |
C15H18N6O6S |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
ethyl N-[6-amino-5-nitro-4-[(4-sulfamoylphenyl)methylamino]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C15H18N6O6S/c1-2-27-15(22)20-12-7-11(13(21(23)24)14(16)19-12)18-8-9-3-5-10(6-4-9)28(17,25)26/h3-7H,2,8H2,1H3,(H2,17,25,26)(H4,16,18,19,20,22) |
InChI Key |
MCFHWCXZHNPHHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)NCC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])N |
Origin of Product |
United States |
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